N,N-Dibenzyl glycine methyl ester
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Overview
Description
N,N-Dibenzyl glycine methyl ester is an organic compound with the molecular formula C17H19NO2 It is a derivative of glycine, where the amino group is substituted with two benzyl groups, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dibenzyl glycine methyl ester can be synthesized through the esterification of 2-(dibenzylamino)acetic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a catalyst such as sulfuric acid or hydrochloric acid to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of methyl 2-(dibenzylamino)acetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzyl glycine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amines.
Scientific Research Applications
N,N-Dibenzyl glycine methyl ester has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(dibenzylamino)acetate involves its interaction with various molecular targets. In catalytic processes, it acts as a ligand, modifying the framework of catalytic intermediates and enhancing reaction rates . The compound’s structure allows it to participate in hydrogen bonding and other interactions that influence its reactivity and effectiveness in different applications.
Comparison with Similar Compounds
Ethyl 2-(dibenzylamino)acetate: Similar in structure but with an ethyl ester group instead of a methyl ester.
N,N-Dibenzylglycine: The parent compound without esterification.
Di(1H-pyrazol-1-yl)methane: Another ligand used in similar catalytic applications.
Uniqueness: N,N-Dibenzyl glycine methyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and overall chemical behavior
Properties
IUPAC Name |
methyl 2-(dibenzylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-20-17(19)14-18(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIQQTZOSWEAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407300 |
Source
|
Record name | N,N-Dibenzyl glycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94226-55-8 |
Source
|
Record name | N,N-Dibenzyl glycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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